molecular formula C18H34D2O2 B1166244 Reactive Yellow 164 CAS No. 106387-52-4

Reactive Yellow 164

Cat. No.: B1166244
CAS No.: 106387-52-4
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Description

Reactive Yellow 164 (C.I. This compound) is an azo-class reactive dye primarily used for dyeing polyester/cotton blended fabrics, acid-modified polyester/nylon, and cotton/nylon blends. It exhibits a greenish-yellow hue and is supplied as a yellow powder with a solubility of 100 g/L in water at 80°C . Key performance metrics under the Japanese Industrial Standards (JIS) include:

  • Light Fastness: 5
  • Oxygen Bleaching Resistance: 5 (alkali)
  • Perspiration Fastness: 5
  • Soaping Fastness: 5

The dye is manufactured through a multi-step synthesis involving condensation reactions with chlorinated triazine derivatives, which confer its reactive properties for covalent bonding with fibers . Major suppliers include Nippon Kayaku Co. Ltd., which markets it under the trade name Kayacelon Reactive Yellow CN-4G .

Properties

CAS No.

106387-52-4

Molecular Formula

C18H34D2O2

Synonyms

Reactive Yellow 164

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Reactive Yellow 164 typically involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The general synthetic route can be summarized as follows:

    Diazotization: An aromatic amine is treated with sodium nitrite and hydrochloric acid to form a diazonium salt.

    Coupling: The diazonium salt is then reacted with a coupling component, such as a phenol or an aromatic amine, under alkaline conditions to form the azo dye.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale batch or continuous processes. The reaction conditions are carefully controlled to ensure high yield and purity of the dye. The process typically includes:

    Preparation of Diazonium Salt: The aromatic amine is dissolved in water and cooled to 0-5°C. Sodium nitrite is added slowly, followed by hydrochloric acid to form the diazonium salt.

    Coupling Reaction: The diazonium salt solution is added to a solution of the coupling component under alkaline conditions, usually maintained by adding sodium hydroxide or sodium carbonate.

    Isolation and Purification: The resulting dye is precipitated, filtered, washed, and dried to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Reactive Yellow 164 undergoes various chemical reactions, including:

    Oxidation: The azo group can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: The azo group can be reduced to form aromatic amines.

    Substitution: The dye can undergo nucleophilic substitution reactions, particularly at the reactive sites on the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and ozone. Reactions are typically carried out in aqueous or organic solvents.

    Reduction: Reducing agents such as sodium dithionite, zinc dust, and iron powder are used under acidic or basic conditions.

    Substitution: Nucleophiles such as hydroxide ions, amines, and thiols can react with the dye under alkaline conditions.

Major Products Formed:

    Oxidation: Products may include nitro compounds, carboxylic acids, and quinones.

    Reduction: Aromatic amines are the primary products.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

Reactive Yellow 164 has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound for studying azo dye degradation and environmental impact. It is also used in the development of new dyeing processes and materials.

    Biology: Employed in staining techniques for visualizing cellular components and structures.

    Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic tool.

    Industry: Widely used in the textile industry for dyeing cotton, rayon, and other cellulosic fibers. It is also used in the production of colored inks and coatings.

Mechanism of Action

The mechanism of action of Reactive Yellow 164 involves the formation of covalent bonds with the hydroxyl or amino groups present in the fibers. This covalent bonding ensures that the dye becomes an integral part of the fiber, providing excellent wash and light fastness. The dye molecules interact with the fiber polymer through nucleophilic substitution or addition reactions, depending on the reactive groups present in the dye structure.

Comparison with Similar Compounds

Comparison with Similar Reactive Yellow Dyes

Reactive Yellow 164 belongs to a family of reactive dyes optimized for cellulose and blended fabrics. Below is a comparative analysis with structurally or functionally related compounds:

Table 1: Chemical and Performance Comparison

Property This compound Reactive Yellow 167 Reactive Yellow 160 Reactive Yellow 16
CAS No. 106387-524 115682-10-5 129898-77-7 12769-11-8
Molecular Formula Azo class (unspecified) C₃₂H₂₅ClN₉Na₃O₁₃S₄ C₂₅H₂₂ClN₉Na₂O₁₂S₃ C₂₀H₁₇N₃Na₂O₁₁S₃
Molecular Weight Not reported 976.28 818.13 617.54
Key Applications Polyester/cotton blends Cellulose fibers Cellulose fibers Cellulose fibers, printing
Light Fastness 5 (JIS) 5-6 (ISO) 5-6 (ISO) 6-7 (ISO)
Wash Fastness 5 (JIS) 5 (ISO) 5 (ISO) 4-5 (ISO)
Synthesis Steps Condensation with triazine Azo coupling + triazine linkage Nitrosation + triazine linkage Azo metal complex formation

Key Differences

Structural Complexity: Reactive Yellow 167 and 160 incorporate triazine rings for fiber reactivity, similar to Yellow 164, but Yellow 167 has a larger molecular structure (MW 976.28 vs. 818.13 for Yellow 160) due to additional sulfonic acid groups and chlorine substituents . Reactive Yellow 16 is a monoazo metal complex, differing significantly in structure and synthesis (metal coordination vs. triazine-based reactivity) .

Performance in Blended Fabrics :

  • Yellow 164 is uniquely optimized for polyester/cotton blends , enabling single-bath dyeing processes. In contrast, Yellow 160 and 167 are tailored for pure cellulose fibers, requiring separate dyeing steps for blends .

Solubility and Stability :

  • Yellow 164’s high solubility (100 g/L at 80°C) exceeds typical values for Yellow 160 and 167, enhancing its suitability for industrial dye baths .

Regional Standards :

  • Yellow 164 adheres to JIS standards , whereas Yellow 160 and 167 follow ISO metrics . While both systems rate light fastness similarly (5-6), JIS emphasizes alkali resistance in oxygen bleaching tests .

Contradictions and Limitations

  • Molecular Data : Yellow 164’s molecular formula and weight are unspecified, limiting direct structural comparisons .

Q & A

Q. How can interdisciplinary teams collaboratively address this compound’s mechanistic ambiguities in redox reactions?

  • Methodological Answer : Establish shared electronic lab notebooks (ELNs) with version control (e.g., LabArchives) for real-time data sharing. Organize cross-disciplinary workshops to align on terminology (e.g., "reactive intermediates" vs. "transient species"). Use collaborative tools like Git for computational code peer review .

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